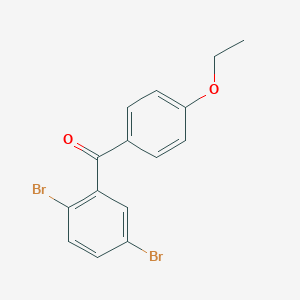

(2,5-Dibromophenyl)(4-ethoxyphenyl)methanone

Description

(2,5-Dibromophenyl)(4-ethoxyphenyl)methanone is a halogenated benzophenone derivative characterized by a 2,5-dibromophenyl group and a 4-ethoxyphenyl moiety linked via a ketone bridge. This compound has garnered attention in pharmaceutical chemistry as a synthetic intermediate or impurity in drug development, notably associated with dapagliflozin (a sodium-glucose cotransporter-2 inhibitor) under the designation "dapagliflozin impurity 38" (CAS: 1097076-93-1) . The presence of bromine atoms may also influence biological activity, as seen in related dibrominated compounds with antifungal properties .

Properties

IUPAC Name |

(2,5-dibromophenyl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br2O2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(16)5-8-14(13)17/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYYKXXSXDHJCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanone involves the reaction of 2,5-dibromobenzoyl chloride with 4-ethoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dibromophenyl)(4-ethoxyphenyl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Quality Control in Pharmaceuticals

(2,5-Dibromophenyl)(4-ethoxyphenyl)methanone is primarily utilized as an impurity standard in the quality control processes for Dapagliflozin, a medication used to treat type 2 diabetes. Its presence is crucial for ensuring the purity and efficacy of the drug during production .

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, facilitating the preparation of various derivatives. Its bromine atoms enhance reactivity, making it suitable for substitution reactions where nucleophiles can replace bromine under appropriate conditions. For example:

- Substitution Reactions : The compound can undergo nucleophilic substitutions with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) to form new products.

- Reduction Reactions : The carbonyl group can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH).

Biological Studies

Research indicates that this compound functions as an intermediate in the synthesis of antidiabetic medications like Dapagliflozin. Studies have shown that compounds with similar structures exhibit significant inhibition of enzymes involved in glucose metabolism, which is critical for developing therapies targeting diabetes .

Case Study 1: Quality Assurance in Dapagliflozin Production

A study conducted on the analytical methods for Dapagliflozin highlighted the importance of this compound as a reference standard. The research emphasized how this compound aids in validating analytical techniques used to ensure drug quality during manufacturing processes .

Case Study 2: Enzyme Interaction Studies

In enzyme inhibition assays focusing on glucose metabolism, this compound was evaluated for its binding affinity to target proteins involved in diabetes treatment. Molecular docking simulations indicated promising interactions that could lead to further development of antidiabetic agents .

Mechanism of Action

its parent compound, Dapagliflozin, inhibits the SGLT2 in the renal tubules, reducing glucose reabsorption and lowering blood glucose levels.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Methanone Derivatives

Key Observations :

- Bioisosteric Replacements : Thiophene and benzofuran moieties in compounds mimic aromatic rings but introduce heteroatoms, altering electronic profiles and biological target interactions .

- Pharmacophore Diversity: Dimeclophenone’s morpholine group improves solubility and pharmacokinetics, contrasting with the ethoxy group in the target compound .

Reactivity Insights :

- Bromine substituents may slow electrophilic substitution reactions compared to chlorine or hydrogen analogs due to steric and electronic effects.

- Ethoxy groups are susceptible to oxidative metabolism, whereas morpholine (in dimeclophenone) offers metabolic stability .

Physical and Spectroscopic Properties

Table 3: Physical and NMR Data Comparison

Notable Trends:

Table 4: Antimicrobial and Pharmacological Profiles

Activity Insights :

- The target compound’s bromine atoms may enhance antifungal activity compared to non-halogenated analogs, as seen in .

- Thiophene-containing derivatives show moderate antibacterial activity, suggesting that heterocyclic systems complement ketone pharmacophores .

Biological Activity

(2,5-Dibromophenyl)(4-ethoxyphenyl)methanone is a synthetic compound notable for its potential biological activities, particularly in the pharmaceutical domain. With a molecular formula of CHBrO and a molar mass of approximately 384.06 g/mol, this compound features a methanone functional group linked to two aromatic rings: one dibromophenyl and one ethoxyphenyl. The presence of bromine atoms enhances its reactivity, making it a subject of interest in various biological studies.

The synthesis of this compound can be achieved through several methods, including Friedel-Crafts acylation reactions. The compound's structure contributes to its biological activity by influencing its interaction with biological targets.

Antidiabetic Potential

Research indicates that this compound serves as an intermediate in the synthesis of antidiabetic medications, such as Dapagliflozin. Compounds with similar structures have shown significant inhibition of enzymes involved in glucose metabolism, suggesting potential therapeutic effects against diabetes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its antiproliferative effects on various cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB-231. In vitro assays demonstrated that compounds structurally related to this compound exhibited significant inhibition of cell growth and induced apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects appears to involve interactions with microtubules. Similar compounds have been shown to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds can provide insights into its biological activity.

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 7-((2-Bromo-5-chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one | 0.81 | Contains a similar dibromo structure |

| 1-(5-Bromo-2-chlorophenyl)ethanone | 0.77 | Features a bromo-substituted phenyl group |

| 4-(5-Bromo-2-chlorobenzyl)phenol | 0.77 | Includes a phenolic hydroxyl group |

| 1-(4-Bromo-2-chlorophenyl)ethanone | 0.76 | Another bromo-substituted variant |

| (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone | 0.76 | Iodine substitution offers different reactivity |

This table illustrates how the structural variations among these compounds may influence their respective biological activities.

Case Studies

- Antiproliferative Activity : A study on the antiproliferative effects of derivatives similar to this compound showed IC values in the nanomolar range against MCF-7 cells, indicating potent anticancer properties .

- Enzyme Inhibition : Research utilizing enzyme inhibition assays revealed that compounds similar to this compound significantly inhibited key enzymes involved in glucose metabolism, underscoring their potential as antidiabetic agents .

Q & A

Q. What are the common synthetic routes for preparing (2,5-Dibromophenyl)(4-ethoxyphenyl)methanone, and what factors influence the choice of methodology?

The synthesis typically involves two key steps: (1) Friedel-Crafts acylation to form the methanone core and (2) bromination/functionalization of the aryl rings. For the 4-ethoxyphenyl moiety, Friedel-Crafts acylation using 4-ethoxybenzene and an acyl chloride (e.g., benzoyl chloride) with Lewis acids like AlCl₃ is effective . Bromination of the 2,5-positions on the phenyl ring can be achieved using N-bromosuccinimide (NBS) under acidic conditions (e.g., H₂SO₄) at 60°C, as demonstrated in analogous dibromination reactions of acetophenone derivatives . Solvent choice (e.g., dichloromethane for Friedel-Crafts) and steric hindrance from substituents critically influence reaction efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : The ethoxy group (–OCH₂CH₃) shows characteristic triplet (~1.4 ppm) and quartet (~4.0 ppm) signals, while aromatic protons on the dibromophenyl ring exhibit downfield shifts due to electron-withdrawing Br substituents .

- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C–O (ethoxy, ~1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (m/z) and fragmentation patterns (e.g., loss of Br or ethoxy groups) validate the structure .

Q. How does the electronic nature of substituents influence regioselectivity in further functionalization?

The 4-ethoxy group is electron-donating, activating the para position for electrophilic substitution, while the 2,5-dibromo substituents deactivate the ring, directing incoming electrophiles to meta positions relative to Br atoms. Steric hindrance from bromine atoms may further limit reactivity at ortho positions .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions modify the dibromophenyl ring?

The 2,5-dibromo substituents serve as handles for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Suzuki Coupling : Using Pd(PPh₃)₄ and aryl boronic acids, Br atoms can be replaced with aryl/heteroaryl groups at 80°C in THF/H₂O .

- Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes C–N bond formation with amines, enabling introduction of amino groups .

Reaction yields depend on catalyst loading, ligand choice, and steric/electronic effects of substituents .

Q. What strategies resolve contradictions in reported bromination yields under varying acidic conditions?

Conflicting data on bromination efficiency (e.g., H₂SO₄ vs. HBr) may arise from differences in acid strength and solubility. NBS with H₂SO₄ (as in ) provides higher regioselectivity for dibromination compared to HBr, which may promote side reactions like oxidation. Optimization via pH control (e.g., buffered conditions) and temperature modulation (40–60°C) can improve reproducibility .

Q. How do transition metals (e.g., Rh, Cu) mediate C–Si or C–Br bond activation in related methanone derivatives?

Rhodium catalysts (e.g., [RhCl(cod)]₂) cleave robust C–Si bonds in silacycles under mild conditions, a mechanism applicable to C–Br activation . Copper catalysts (e.g., CuI) facilitate Ullmann-type couplings, enabling C–O/C–N bond formation on the ethoxyphenyl ring . Computational studies suggest that electron-rich ethoxy groups enhance metal coordination, accelerating oxidative addition steps .

Data Contradiction Analysis

- Bromination Efficiency : reports 92% yield for dibromination using NBS/H₂SO₄, while other methods (e.g., Br₂/FeBr₃) may yield <70% due to over-bromination. This highlights the need for controlled stoichiometry (2.1 eq NBS) and slow reagent addition .

- Catalyst Selection : Palladium catalysts (Pd(OAc)₂) outperform nickel in cross-coupling reactions due to superior tolerance for electron-withdrawing Br substituents .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for Friedel-Crafts acylation (30 min vs. 12 hrs) .

- Characterization : Employ X-ray crystallography (as in ) to resolve ambiguities in regiochemistry, particularly for sterically crowded derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.